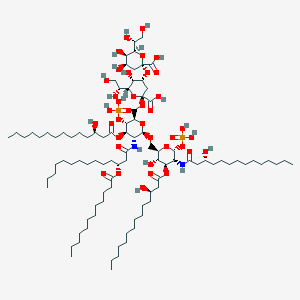

(KDO)2-(lauroyl)-lipid IVA

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

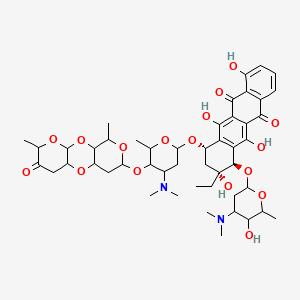

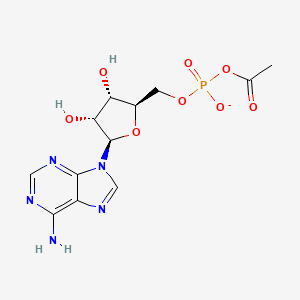

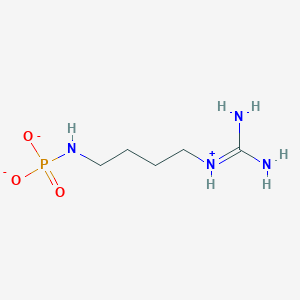

(KDO)2-(lauroyl)-lipid IVA is a lipid A comprising lipid IVA glycosylated with two 3-deoxy-D-manno-octulosonic acid (KDO) residues and carrying an additional dodecanoyl group. It has a role as an Escherichia coli metabolite. It is a conjugate acid of a (KDO)2-(lauroyl)-lipid IVA(6-).

Applications De Recherche Scientifique

Role in Lipid A Biosynthesis

(KDO)2-(lauroyl)-lipid IVA plays a significant role in the biosynthesis of lipid A, a crucial component of the bacterial outer membrane. The enzyme MsbB acylates (KDO)2-(lauroyl)-lipid IVA with myristate during lipid A biosynthesis. This process is essential for the formation of lipid A, which is a potent endotoxin and can cause septic shock in gram-negative bacteria (Murray et al., 2001). Additionally, the presence of (KDO)2-(lauroyl)-lipid IVA is critical for maintaining the optimal outer membrane fluidity, especially under cold shock conditions in Escherichia coli (Carty, Sreekumar, & Raetz, 1999).

Enzymatic Functions and Genetic Implications

Several studies have explored the enzymatic functions associated with (KDO)2-(lauroyl)-lipid IVA. For instance, the enzyme LpxL, found in Escherichia coli, transfers laurate from lauroyl-acyl carrier protein to (KDO)2-lipid IVA. This process is an essential step in the biosynthesis of lipid A (Six et al., 2008). Moreover, the transfer of laurate to lipid A and its precursors like lipid IVA is a distinctive characteristic in gram-negative bacteria, influencing their structural integrity and virulence (Goldman, Doran, & Capobianco, 1988).

Impact on Bacterial Growth and Cell Structure

The biosynthesis of lipopolysaccharide, involving (KDO)2-(lauroyl)-lipid IVA, is crucial for bacterial growth and cell structure. Mutations in genes responsible for its biosynthesis can lead to growth defects and morphological changes in bacteria such as Escherichia coli and Salmonella (Belunis, Clementz, Carty, & Raetz, 1995).

Structural and Physiological Implications

The acylation of lipid A with (KDO)2-(lauroyl)-lipid IVA is a critical determinant of the structure and function of lipopolysaccharides, influencing their interactions with host immune systems and contributing to the overall virulence of gram-negative bacteria. This highlights the importance of (KDO)2-(lauroyl)-lipid IVA in bacterial pathogenesis and host-pathogen interactions (Reynolds & Raetz, 2009).

Propriétés

Nom du produit |

(KDO)2-(lauroyl)-lipid IVA |

|---|---|

Formule moléculaire |

C96H176N2O38P2 |

Poids moléculaire |

2028.4 g/mol |

Nom IUPAC |

(2R,4R,5R,6R)-2-[(2R,4R,5R,6R)-2-carboxy-6-[(1R)-1,2-dihydroxyethyl]-2-[[(2R,3S,4R,5R,6R)-5-[[(3R)-3-dodecanoyloxytetradecanoyl]amino]-6-[[(2R,3S,4R,5R,6R)-3-hydroxy-5-[[(3R)-3-hydroxytetradecanoyl]amino]-4-[(3R)-3-hydroxytetradecanoyl]oxy-6-phosphonooxyoxan-2-yl]methoxy]-4-[(3R)-3-hydroxytetradecanoyl]oxy-3-phosphonooxyoxan-2-yl]methoxy]-5-hydroxyoxan-4-yl]oxy-6-[(1R)-1,2-dihydroxyethyl]-4,5-dihydroxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C96H176N2O38P2/c1-6-11-16-21-26-31-36-41-46-51-66(101)56-76(107)97-81-89(130-79(110)57-67(102)52-47-42-37-32-27-22-17-12-7-2)85(114)74(128-92(81)136-138(122,123)124)64-125-91-82(98-77(108)59-69(54-49-44-39-34-29-24-19-14-9-4)127-78(109)55-50-45-40-35-30-25-20-15-10-5)90(131-80(111)58-68(103)53-48-43-38-33-28-23-18-13-8-3)88(135-137(119,120)121)75(129-91)65-126-95(93(115)116)61-73(84(113)87(133-95)72(106)63-100)132-96(94(117)118)60-70(104)83(112)86(134-96)71(105)62-99/h66-75,81-92,99-106,112-114H,6-65H2,1-5H3,(H,97,107)(H,98,108)(H,115,116)(H,117,118)(H2,119,120,121)(H2,122,123,124)/t66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,95-,96-/m1/s1 |

Clé InChI |

JVUUYJGQIVCMIU-ZODGSCPMSA-N |

SMILES isomérique |

CCCCCCCCCCC[C@H](CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@@H]1OP(=O)(O)O)CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO[C@@]3(C[C@H]([C@H]([C@H](O3)[C@@H](CO)O)O)O[C@@]4(C[C@H]([C@H]([C@H](O4)[C@@H](CO)O)O)O)C(=O)O)C(=O)O)OP(=O)(O)O)OC(=O)C[C@@H](CCCCCCCCCCC)O)NC(=O)C[C@@H](CCCCCCCCCCC)OC(=O)CCCCCCCCCCC)O)OC(=O)C[C@@H](CCCCCCCCCCC)O)O |

SMILES canonique |

CCCCCCCCCCCC(CC(=O)NC1C(C(C(OC1OP(=O)(O)O)COC2C(C(C(C(O2)COC3(CC(C(C(O3)C(CO)O)O)OC4(CC(C(C(O4)C(CO)O)O)O)C(=O)O)C(=O)O)OP(=O)(O)O)OC(=O)CC(CCCCCCCCCCC)O)NC(=O)CC(CCCCCCCCCCC)OC(=O)CCCCCCCCCCC)O)OC(=O)CC(CCCCCCCCCCC)O)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-[(2,6-difluorophenyl)sulfonylamino]propyl]-2,3-dihydro-1,4-benzodioxin-6-sulfonamide](/img/structure/B1262867.png)